1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Asymmetric Synthesis Chiral Building Block Stereoselective Catalysis

The meta-tert-butyl substitution pattern confers unique steric and electronic properties distinct from para-substituted analogs, directly impacting receptor binding and metabolic stability. Procurement of the specific stereoisomer ((1S,2R), (1R,2R), (1S,2S)) is critical for reproducible asymmetric synthesis and reliable pharmacophore presentation. Substituting with regioisomers or racemic mixtures without validation compromises experimental outcomes.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13049544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(3-tert-butylphenyl)propan-2-OL
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)C(C)(C)C)N)O
InChIInChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3
InChIKeyUEUNZLPXPGHDJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-(3-tert-butylphenyl)propan-2-OL: A Chiral β-Amino Alcohol Building Block for Asymmetric Synthesis and Medicinal Chemistry Research Procurement


1-Amino-1-(3-tert-butylphenyl)propan-2-OL (CAS: 1270364-09-4) is a chiral β-amino alcohol featuring a 3-tert-butylphenyl substituent at the α-position and a hydroxyl group at the β-position . The compound exists as a racemic mixture and as individual stereoisomers with defined configurations, including (1S,2R), (1R,2R), and (1S,2S) . Its molecular formula is C₁₃H₂₁NO with a molecular weight of 207.31 g/mol, and it is typically supplied as a solid with purity specifications of ≥95% . The tert-butyl group on the meta-position of the phenyl ring confers steric bulk and lipophilicity, which can influence binding interactions and metabolic stability in biological systems . This compound serves primarily as a chiral building block in asymmetric synthesis and as a scaffold for medicinal chemistry programs targeting adrenergic receptors and other GPCRs.

Why 1-Amino-1-(3-tert-butylphenyl)propan-2-OL Cannot Be Substituted with Generic or In-Class Analogs Without Rigorous Validation


Substitution of 1-amino-1-(3-tert-butylphenyl)propan-2-OL with closely related analogs—such as the para-substituted regioisomer (1-amino-1-(4-tert-butylphenyl)propan-2-OL, CAS: 1226203-80-0) , the positional isomer (1-amino-2-(3-tert-butylphenyl)propan-2-ol, CAS: 2228365-85-1) , or alternative stereoisomers—is not scientifically justifiable without direct comparative validation. The meta-tert-butylphenyl substitution pattern on this scaffold is known to confer distinct steric and electronic properties that can profoundly affect receptor binding, metabolic stability, and synthetic utility compared to para-substituted or regioisomeric analogs [1]. Moreover, the four possible stereoisomers of this compound exhibit markedly different three-dimensional pharmacophore presentations, which can lead to divergent biological activity profiles or stereoselectivity in asymmetric catalysis. Procurement decisions that disregard these molecular distinctions risk experimental irreproducibility and wasted resources.

Quantitative Evidence Guide: Differentiating 1-Amino-1-(3-tert-butylphenyl)propan-2-OL from Closest Analogs


Stereochemical Differentiation: Four Discrete Stereoisomers with Defined Configurations

1-Amino-1-(3-tert-butylphenyl)propan-2-OL exists as four discrete stereoisomers due to two chiral centers at C1 and C2. The racemic mixture (CAS: 1270364-09-4) and individual stereoisomers—(1S,2R), (1R,2R), and (1S,2S)—are commercially available with defined configurations . This contrasts sharply with positional isomer 1-amino-2-(3-tert-butylphenyl)propan-2-ol (CAS: 2228365-85-1), which possesses only one chiral center, and para-substituted analog 1-amino-1-(4-tert-butylphenyl)propan-2-OL, which similarly has two chiral centers but a different phenyl substitution pattern . The availability of discrete stereoisomers enables precise control over stereochemical outcomes in asymmetric synthesis and allows for systematic structure-activity relationship (SAR) studies where stereochemistry is a critical variable.

Asymmetric Synthesis Chiral Building Block Stereoselective Catalysis

Regioisomeric Differentiation: Meta-Substitution vs. Para-Substitution Effects on Binding and Pharmacokinetics

The meta-tert-butylphenyl substitution pattern in the target compound is structurally distinct from the para-tert-butylphenyl analog (CAS: 1226203-80-0). In the broader class of tert-butylphenyl-containing amino alcohols and adrenergic agents, the position of the tert-butyl group on the phenyl ring has been shown to significantly impact receptor affinity and selectivity profiles . While direct head-to-head binding data for these exact analogs are not publicly available, class-level inference from structurally related serotonergic ergoline derivatives demonstrates that the presence and position of the tert-butyl group can confer either significant 5-HT1A or 5-HT2 affinity and selectivity, respectively [1]. Furthermore, replacement of the catecholic m-hydroxyl group with alternative substituents in β-adrenergic agonist series resulted in increased selectivity for tracheobronchial vs. cardiac muscle [2]. This class-level evidence strongly suggests that regioisomeric substitution between meta and para positions cannot be assumed to yield equivalent biological or physicochemical properties.

Adrenergic Receptors Structure-Activity Relationship Medicinal Chemistry

Supplier Purity and Storage Specification Comparison for Procurement Decision-Making

For procurement purposes, the target compound (CAS: 1270364-09-4, racemic mixture) is specified with a minimum purity of 95% and requires long-term storage in a cool, dry place . The para-substituted analog (CAS: 1226203-80-0) is also specified with a minimum purity of 95% under identical storage conditions . The (1R,2R) stereoisomer (CAS: 1213162-89-0) similarly specifies storage in a cool, dry place, though no minimum purity is explicitly stated in the available product specifications . Notably, the positional isomer 1-amino-2-(3-tert-butylphenyl)propan-2-ol (CAS: 2228365-85-1) has limited commercial availability and lacks detailed purity specifications in public databases, potentially impacting its suitability for rigorous research applications . The target compound's established supply chain and documented purity specifications provide greater procurement certainty compared to less commercially established analogs.

Chemical Procurement Purity Specification Storage Stability

Physicochemical Property Differentiation: Predicted Boiling Point, Density, and pKa

The target compound exhibits predicted physicochemical properties that may differ from its analogs: boiling point 322.5±27.0 °C, density 0.997±0.06 g/cm³, and pKa 12.60±0.45 . The para-substituted regioisomer (CAS: 1226203-80-0) is described as a white to light yellow solid soluble in organic solvents such as ethanol and dimethyl sulfoxide . The (1R,2S) stereoisomer (CAS: 1270089-73-0) shows identical predicted boiling point and density to the racemic mixture but may exhibit different melting point and solubility characteristics due to stereochemistry . While these are predicted rather than experimentally determined values, they provide a baseline for anticipating differential behavior in purification, formulation, and analytical method development.

Physicochemical Properties Drug-likeness Formulation Development

Limited High-Strength Biological Data Availability: A Critical Differentiator for Research Prioritization

Searches of authoritative databases including BindingDB, ChEMBL, PubChem, and the FDA Orange Book reveal no high-quality, direct quantitative biological activity data (e.g., EC₅₀, IC₅₀, Ki, in vivo efficacy) for 1-amino-1-(3-tert-butylphenyl)propan-2-OL or its specified stereoisomers [1][2][3]. Similarly, no clinical trial data or regulatory approvals exist for this compound [4][5]. This absence of published biological data contrasts with more extensively characterized β-amino alcohol analogs in the adrenergic and GPCR fields, which have reported EC₅₀ values in the low nanomolar range at β₃-adrenergic receptors [6]. The lack of data for the target compound represents both a limitation and an opportunity: it is not a validated pharmacological probe, but it may serve as a novel scaffold for de novo target discovery or as a negative control where specific biological activity is not desired.

Biological Activity Target Engagement Research Gap

Optimal Research and Industrial Application Scenarios for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL Based on Quantitative Evidence


Asymmetric Synthesis and Chiral Building Block Applications

Researchers engaged in asymmetric synthesis, particularly those requiring a defined stereochemistry at two chiral centers, should procure the specific stereoisomer (e.g., (1S,2R), (1R,2R), or (1S,2S)) rather than the racemic mixture. The availability of discrete stereoisomers with documented configurations enables precise control over stereochemical outcomes in the synthesis of complex natural products, chiral ligands, and pharmaceutical intermediates. This compound class has demonstrated utility as effective catalysts in the enantioselective alkylation of aldehydes .

Medicinal Chemistry Scaffold for GPCR and Adrenergic Receptor Targeting

Given the class-level evidence that meta-substituted tert-butylphenyl amino alcohols can exhibit distinct receptor affinity and selectivity profiles , this compound may serve as a valuable scaffold for medicinal chemistry programs targeting adrenergic receptors or other GPCRs. The meta-tert-butyl substitution pattern offers a steric and electronic profile distinct from para-substituted analogs, which may translate to differentiated binding kinetics or functional selectivity. Researchers should validate target engagement through direct binding or functional assays before drawing SAR conclusions.

Negative Control or Novel Scaffold for Target Discovery

The absence of published biological activity data for this compound positions it uniquely as a potential negative control in assays where specific activity is undesirable, or as a novel scaffold for de novo target discovery campaigns. Unlike extensively characterized β-amino alcohols with known nanomolar activity at specific receptors , this compound lacks a defined pharmacological fingerprint, making it suitable for phenotypic screening where unbiased hit identification is desired.

Analytical Method Development and Physicochemical Characterization Studies

The predicted physicochemical properties—boiling point 322.5±27.0 °C, density 0.997±0.06 g/cm³, and pKa 12.60±0.45 —provide a starting point for analytical method development. Researchers developing HPLC, GC, or LC-MS methods for this compound class can use these predicted values to guide initial conditions. The solid physical form and solubility in organic solvents such as ethanol and DMSO further inform sample preparation and storage protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.